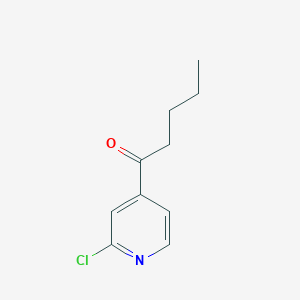
2-Chloro-4-valerylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Protein Modification
4-Halopyridines, including derivatives like 2-Chloro-4-valerylpyridine, have been investigated as selective, tunable, and switchable covalent protein modifiers. These compounds are utilized in the development of chemical probes, demonstrating reactivity similar to acrylamide and iodoacetamide upon stabilization. They inactivate enzymes like human dimethylarginine dimethylaminohydrolase-1 (DDAH1) through covalent modification of active site cysteine, acting as quiescent affinity labels requiring catalysis. This suggests their potential in targeting specific proteins for research and therapeutic applications (Schardon et al., 2017).
2. Synthesis of Pyridine-Based Derivatives
2-Chloro-5-bromopyridine, closely related to 2-Chloro-4-valerylpyridine, has been immobilized on polystyrene, demonstrating efficient reactions with polar and transition organometallic reagents. This offers new avenues to synthesize pyridine-based libraries of synthons and chromophores, showcasing the role of such compounds in expanding chemical libraries (Pierrat et al., 2005).
3. Molecular Structure and Spectroscopy
The molecular structures, vibrational wavenumbers, and electronic properties of compounds like 2-chloro-4-nitropyridine and 2-chloro-4-methylpyridine have been investigated, providing insights into the stability and charge delocalization of these molecules. Such studies are crucial for understanding the reactivity and potential applications of related compounds, including 2-Chloro-4-valerylpyridine (Velraj et al., 2015).
4. Photocatalysis and Energy Conversion
Pyridine-based complexes, including those derived from 2-Chloro-4-valerylpyridine, have applications in photocatalysis and energy conversion, such as hydrogen production from water and photovoltaics. These compounds play a role in catalyzing a range of reactions from artificial photosynthesis to organic transformations (Winter et al., 2011).
Zukünftige Richtungen
While specific future directions for “2-Chloro-4-valerylpyridine” are not mentioned in the search results, it is known that pyridine compounds have diverse applications in various fields. For instance, they are found in numerous bioactive molecules, and their therapeutic properties can be improved by introducing various functional groups into the pyridine scaffold . Therefore, it is expected that many novel applications of pyridine compounds, including “2-Chloro-4-valerylpyridine”, will be discovered in the future .
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-4-9(13)8-5-6-12-10(11)7-8/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOUUGWAXCTQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642134 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-valerylpyridine | |
CAS RN |
898784-66-2 |
Source


|
| Record name | 1-(2-Chloro-4-pyridinyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropyridin-4-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














